molecular formula C21H25NO4S B12120682 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide

Cat. No.: B12120682
M. Wt: 387.5 g/mol
InChI Key: MGUCRPBZOJLMJG-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide is a complex organic compound with a unique structure that includes a benzamide core, an ethoxy group, and a dioxidotetrahydrothiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzamide core, introduction of the ethoxy group, and incorporation of the dioxidotetrahydrothiophenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced purification techniques, such as chromatography and crystallization, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methylbenzamide
  • N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methoxybenzamide

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-methylbenzyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H25NO4S

Molecular Weight

387.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-[(4-methylphenyl)methyl]benzamide

InChI

InChI=1S/C21H25NO4S/c1-3-26-20-7-5-4-6-19(20)21(23)22(18-12-13-27(24,25)15-18)14-17-10-8-16(2)9-11-17/h4-11,18H,3,12-15H2,1-2H3

InChI Key

MGUCRPBZOJLMJG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C)C3CCS(=O)(=O)C3

Origin of Product

United States

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